Ramoplanin

VRE Antimicrobial Resistance Glycopeptide

Ramoplanin (CAS 76168-82-6) is a cyclic lipoglycodepsipeptide antibiotic complex, with ramoplanin A2 as the primary active component, produced via Actinoplanes spp. fermentation. It is an indispensable research tool for studying multidrug-resistant Gram-positive pathogens. Unlike vancomycin, it binds a distinct Lipid II locus (pyrophosphate/MurNAc), circumventing VanA/VanB resistance and retaining potency against VRE (MIC₉₀ ≤0.5 µg/mL). Critically, its non-systemic absorption makes it the specific agent for gastrointestinal-targeted studies (C. difficile, VRE decolonization), where intravenous glycopeptides are unsuitable. Ideal for MIC panels against intrinsically vancomycin-resistant species and as a molecular probe for transglycosylase inhibition.

Molecular Formula C106H170ClN21O30
Molecular Weight 2254.1 g/mol
CAS No. 76168-82-6
Cat. No. B549286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRamoplanin
CAS76168-82-6
SynonymsA 16686
A-16686
antibiotic 16686
MD 62198
MD-62198
MDL62198
ramoplanin
Molecular FormulaC106H170ClN21O30
Molecular Weight2254.1 g/mol
Structural Identifiers
SMILESCCCC=CC=CC(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C1CCC(CC1)O)C(=O)NC(CCCN)C(=O)NC(C(C)O)C(=O)NC(C2CCC(CC2)O)C(=O)NC(C3CCC(CC3)O)C(=O)NC(C(C)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCN)C(=O)NC(C5CCC(CC5)O)C(=O)NC(C(C)O)C(=O)NC(C6CCC(CC6)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C7CCC(C(C7)Cl)O)C(=O)O
InChIInChI=1S/C106H170ClN21O30/c1-8-9-10-11-15-22-80(140)114-75(50-78(110)138)96(147)118-76(51-79(111)139)97(148)124-86(60-25-36-66(133)37-26-60)102(153)117-72(21-17-46-109)92(143)120-83(56(6)130)100(151)126-89(63-31-42-69(136)43-32-63)105(156)127-88(62-29-40-68(135)41-30-62)104(155)121-82(55(5)129)99(150)119-74(48-58-18-13-12-14-19-58)95(146)116-71(20-16-45-108)93(144)123-87(61-27-38-67(134)39-28-61)103(154)122-84(57(7)131)101(152)125-85(59-23-34-65(132)35-24-59)98(149)112-52-81(141)115-73(47-53(2)3)94(145)113-54(4)91(142)128-90(106(157)158)64-33-44-77(137)70(107)49-64/h10-15,18-19,22,53-57,59-77,82-90,129-137H,8-9,16-17,20-21,23-52,108-109H2,1-7H3,(H2,110,138)(H2,111,139)(H,112,149)(H,113,145)(H,114,140)(H,115,141)(H,116,146)(H,117,153)(H,118,147)(H,119,150)(H,120,143)(H,121,155)(H,122,154)(H,123,144)(H,124,148)(H,125,152)(H,126,151)(H,127,156)(H,128,142)(H,157,158)/b11-10-,22-15-/t54-,55+,56+,57+,59?,60?,61?,62?,63?,64?,65?,66?,67?,68?,69?,70?,71-,72-,73+,74+,75+,76?,77?,82+,83-,84+,85?,86-,87?,88-,89-,90?/m1/s1
InChIKeyFSBZBQUUCNYWOK-YIOPJBSBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ramoplanin (CAS 76168-82-6) Lipoglycodepsipeptide Antibiotic Technical Overview for Procurement and Research Selection


Ramoplanin (CAS 76168-82-6) is a cyclic lipoglycodepsipeptide antibiotic complex produced by Actinoplanes spp. fermentation, with ramoplanin A2 as the primary bioactive component [1][2]. It exhibits potent bactericidal activity against aerobic and anaerobic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), through a unique mechanism that sequesters the peptidoglycan precursor Lipid II [3][4]. Unlike vancomycin, which binds the D-Ala-D-Ala terminus, ramoplanin targets a different binding locus on Lipid II, circumventing common glycopeptide resistance mechanisms [5].

Why Ramoplanin (CAS 76168-82-6) Cannot Be Substituted with Generic Glycopeptides or Lipoglycopeptides


Ramoplanin exhibits a distinct mechanism of action and resistance profile that precludes substitution with vancomycin, teicoplanin, or newer lipoglycopeptides (e.g., oritavancin, telavancin, dalbavancin). Whereas vancomycin and teicoplanin bind the D-Ala-D-Ala terminus of Lipid II, ramoplanin binds a separate locus involving the pyrophosphate moiety and the first sugar (MurNAc), thereby avoiding cross-resistance mediated by VanA and VanB phenotypes [1]. Ramoplanin demonstrates retained potency against VRE with MIC₉₀ of ≤0.5 µg/mL, in contrast to vancomycin MICs of ≥64 µg/mL for these strains [2][3]. Additionally, ramoplanin is not systemically absorbed, making it exclusively suitable for gastrointestinal targeting (C. difficile, VRE decolonization), unlike vancomycin and other glycopeptides which are administered intravenously for systemic infections [4]. Procurement for oral/non-absorbable applications thus demands ramoplanin specifically.

Ramoplanin (CAS 76168-82-6) Product-Specific Quantitative Differentiation Evidence for Procurement Decisions


Ramoplanin Retains Full Potency Against Vancomycin-Resistant Enterococci (VRE) with MIC₉₀ of ≤0.5 µg/mL

Ramoplanin demonstrates potent in vitro activity against vancomycin-resistant Enterococcus faecium and E. faecalis, with an MIC₉₀ of ≤0.5 µg/mL, whereas vancomycin MICs for these strains exceed 64 µg/mL [1][2]. In a European survey of 1,314 clinical enterococcal isolates, all 38 VRE strains (35 VanA, 3 VanB) remained susceptible to ramoplanin at MIC ≤0.5 µg/mL [3]. This contrasts sharply with cross-resistance observed between vancomycin and teicoplanin (correlation coefficients 0.881–0.978) [4].

VRE Antimicrobial Resistance Glycopeptide

Ramoplanin Demonstrates Equivalent Clinical Cure Rates to Vancomycin in Phase II C. difficile Colitis Trial

In a Phase II open-label non-inferiority trial for C. difficile-associated diarrhea (CDAD), ramoplanin achieved cure rates equivalent to vancomycin. At 28 days, cure rates were 77% (200 mg BID), 80% (400 mg BID), and 80% (vancomycin 125 mg QID) [1][2]. Ramoplanin was administered orally and was not systemically absorbed, offering a gut-restricted alternative to oral vancomycin with potentially reduced systemic exposure [3].

C. difficile Clinical Trial Non-inferiority

Ramoplanin Exhibits Potent Activity Against C. difficile with MIC₉₀ of 0.25 µg/mL, Independent of Vancomycin or Metronidazole Resistance

Against 105 toxigenic C. difficile clinical isolates, including 8 vancomycin-intermediate (Vani) and 6 metronidazole-resistant (Mtzr) strains, ramoplanin MICs ranged from 0.03 to 0.5 µg/mL, with MIC₅₀ and MIC₉₀ both 0.25 µg/mL and geometric mean MIC of 0.22 µg/mL [1][2]. Vancomycin MICs for the Vani strains were elevated (≥4 µg/mL), yet ramoplanin retained full activity (≤0.5 µg/mL) [1]. In a separate study of 300 Gram-positive anaerobes, ramoplanin inhibited 95.7% at ≤2 µg/mL, and for 18 C. difficile isolates, MICs were 0.25-0.5 µg/mL [3].

C. difficile MIC Antimicrobial Susceptibility

Ramoplanin Demonstrates Superior Activity to Teicoplanin Against Clostridium innocuum with Elevated Vancomycin MICs

Against 19 strains of Clostridium innocuum with vancomycin MIC₉₀ of 16 µg/mL, ramoplanin MICs were 0.06-0.25 µg/mL, representing a 64- to 256-fold greater potency compared to vancomycin, and were 2- to 16-fold lower than teicoplanin MICs (0.125-1.0 µg/mL) [1]. This differential highlights ramoplanin's enhanced activity against anaerobic Gram-positive rods with intrinsic glycopeptide resistance.

Anaerobes Glycopeptide Resistance Comparative Susceptibility

Ramoplanin Maintains Activity Against Vancomycin-Resistant Gram-Positive Pathogens at Concentrations ≤0.25 µg/mL

In a study of 92 vancomycin-resistant Gram-positive organisms, ramoplanin inhibited Lactobacillus spp., Leuconostoc spp., and Pediococcus spp. at MICs ≤0.25 µg/mL, whereas these genera are intrinsically resistant to vancomycin (MICs typically >32 µg/mL) [1]. This broadened spectrum against intrinsically glycopeptide-resistant lactic acid bacteria further differentiates ramoplanin from vancomycin and teicoplanin [2].

VRE Lactobacillus Leuconostoc

Ramoplanin's Non-Absorbable Profile Enables Targeted Gastrointestinal Decolonization Without Systemic Exposure

Ramoplanin is not absorbed orally, achieving high intraluminal concentrations while avoiding systemic exposure [1]. In a Phase II trial of VRE carriers, oral ramoplanin (100 mg or 400 mg BID for 7 days) significantly suppressed VRE colonization compared to placebo, demonstrating proof-of-concept for gut decolonization [2][3]. In contrast, vancomycin, though poorly absorbed orally, is administered systemically for infections, whereas ramoplanin's instability in blood precludes any IV use [1]. This property positions ramoplanin uniquely for gastrointestinal-targeted applications.

Pharmacokinetics Gut Decontamination VRE Carriage

Ramoplanin (CAS 76168-82-6) Recommended Research and Industrial Application Scenarios Based on Evidence


Vancomycin-Resistant Enterococcus (VRE) Colonization/Infection Models

Use ramoplanin in murine or in vitro models of VRE gastrointestinal colonization, leveraging its MIC₉₀ ≤0.5 µg/mL and lack of cross-resistance [1][2]. Oral administration effectively suppresses VRE carriage without systemic absorption [3].

Clostridium difficile Infection (CDI) Research and Drug Development

Employ ramoplanin as a comparator or lead compound in CDI studies, given its MIC₉₀ of 0.25 µg/mL against toxigenic strains (including vancomycin-intermediate and metronidazole-resistant isolates) [4] and demonstrated clinical cure rates non-inferior to vancomycin in Phase II [5].

Antimicrobial Susceptibility Testing (AST) for Gram-Positive Anaerobes

Include ramoplanin in MIC panels for Gram-positive anaerobic bacteria, particularly for C. difficile, C. innocuum, and intrinsically vancomycin-resistant species like Lactobacillus, Leuconostoc, and Pediococcus, where ramoplanin MICs are ≤0.25 µg/mL [6][7].

Mechanistic Studies of Lipid II Targeting and Cell Wall Biosynthesis

Utilize ramoplanin A2 as a molecular probe for Lipid II binding and transglycosylase inhibition, supported by high-resolution crystal structure data (1.4 Å) and defined binding interface [8][9]. Compare with vancomycin to investigate differential resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ramoplanin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.